Pent-4-ene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pent-4-ene-1-sulfonyl fluoride is an organic compound characterized by the presence of a sulfonyl fluoride group attached to a pentene chain. This compound is part of the sulfonyl fluoride family, which is known for its stability and reactivity, making it valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pent-4-ene-1-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of pent-4-ene-1-sulfonic acid with a fluorinating agent such as sulfur tetrafluoride or potassium fluoride. The reaction typically occurs under mild conditions, often in the presence of a catalyst to enhance the yield and selectivity .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and high throughput. The process may include the use of phase transfer catalysts to facilitate the fluorination reaction, thereby improving efficiency and reducing the need for harsh reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Pent-4-ene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamides, sulfonates, or sulfonothioates.
Oxidation and Reduction: While the sulfonyl fluoride group is relatively stable, the pentene chain can undergo oxidation to form sulfonyl fluorides with different oxidation states.
Addition Reactions: The double bond in the pentene chain can participate in addition reactions with electrophiles, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include potassium fluoride, sulfur tetrafluoride, and various nucleophiles such as amines and alcohols. Reaction conditions typically involve mild temperatures and the use of solvents like acetonitrile or dichloromethane to facilitate the reactions .
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, and sulfonothioates, depending on the nucleophile used in the substitution reactions .
Scientific Research Applications
Pent-4-ene-1-sulfonyl fluoride has found applications in various fields of scientific research:
Mechanism of Action
The mechanism by which pent-4-ene-1-sulfonyl fluoride exerts its effects involves the covalent modification of nucleophilic residues in target molecules. The sulfonyl fluoride group acts as an electrophilic warhead, reacting with nucleophiles such as serine or cysteine residues in proteins. This covalent modification can lead to the inhibition of enzyme activity or the alteration of protein function .
Comparison with Similar Compounds
Similar Compounds
- Ethene sulfonyl fluoride
- Propene sulfonyl fluoride
- Butene sulfonyl fluoride
Uniqueness
Pent-4-ene-1-sulfonyl fluoride is unique due to its specific chain length and the presence of a double bond, which allows for additional functionalization through addition reactions. Compared to shorter-chain sulfonyl fluorides, this compound offers greater versatility in synthetic applications and can form more complex derivatives .
Properties
Molecular Formula |
C5H9FO2S |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
pent-4-ene-1-sulfonyl fluoride |
InChI |
InChI=1S/C5H9FO2S/c1-2-3-4-5-9(6,7)8/h2H,1,3-5H2 |
InChI Key |
USIRINBQECYHKE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.